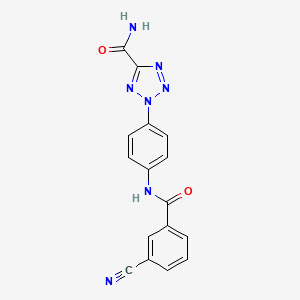

2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related tetrazole derivatives often involves multi-step chemical processes combining different reactants to form the desired compound. For instance, compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides were synthesized through a series of reactions starting from basic precursors, showcasing the complexity and the methodology involved in synthesizing such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

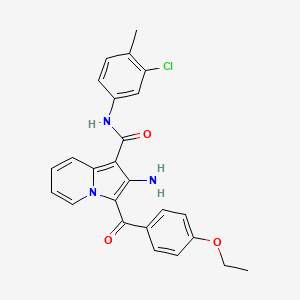

Molecular structure analysis is pivotal in understanding the compound's chemical behavior and potential interactions. The crystal and molecular structure of related compounds, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been determined by single-crystal X-ray analysis, providing insight into the geometric configuration that influences its chemical properties and reactivity (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

Tetrazole derivatives engage in various chemical reactions, demonstrating a range of chemical properties such as the ability to form different structural motifs through reactions like cyclization. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide highlights the reactive nature of these compounds and their potential for further chemical modifications (Viterbo et al., 1980).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various scientific fields. The synthesis and characterization of compounds like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea provide detailed insights into their physical characteristics, which are essential for understanding their behavior in different environments (Saeed, Erben, Abbas, & Flörke, 2010).

Scientific Research Applications

Synthesis and Characterization

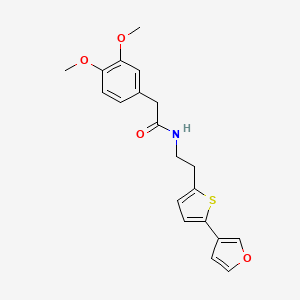

- A study by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis and characterization of related tetrazole compounds. They synthesized various carboxamides, including thiophene-2-carboxamides, by condensing different phenyl phosphoro dichloridates with a synthon derived from 2-cyano acetamide. This research highlights the synthetic methods and characterization techniques useful in creating similar tetrazole-based compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

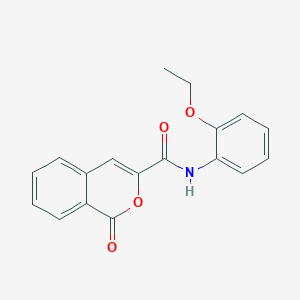

Antiallergic Properties

- Ford et al. (1986) synthesized and evaluated a series of tetrazol-5-ylbenzamides, revealing their antiallergic activity. They established a relationship between the structure of these compounds and their antiallergic activity, providing insights that could be relevant to 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide (Ford et al., 1986).

Photophysical Properties

- Novanna, Kannadasan, and Shanmugam (2020) investigated the microwave-assisted synthesis of biaryl carboxamides, which include compounds with tetrazole structures. Their study emphasized the photophysical properties of these compounds, such as luminescence in the blue region, which might be applicable to the study of this compound (Novanna, Kannadasan, & Shanmugam, 2020).

Antitumor Properties

- Research on related tetrazole compounds by Denny, Rewcastle, and Baguley (1990) explored their potential as minimal DNA-intercalating agents with antitumor effects. These findings might provide a framework for understanding the potential antitumor applications of this compound (Denny, Rewcastle, & Baguley, 1990).

Mechanism of Action

The mechanism of action of benzamide derivatives can vary greatly depending on their structure and the biological target they interact with . Some benzamide derivatives are known to inhibit the production of certain cytokines, making them potentially useful in the treatment of diseases mediated by these proteins .

Safety and Hazards

Future Directions

The future research directions for benzamide derivatives are vast, given their wide range of biological activities. They could be further explored for their potential uses in the treatment of various diseases, especially those mediated by cytokines . Additionally, new synthesis methods and reactions could be developed to expand the range of accessible benzamide derivatives .

properties

IUPAC Name |

2-[4-[(3-cyanobenzoyl)amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7O2/c17-9-10-2-1-3-11(8-10)16(25)19-12-4-6-13(7-5-12)23-21-15(14(18)24)20-22-23/h1-8H,(H2,18,24)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNOULIYZCLFRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)

![2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2492099.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)